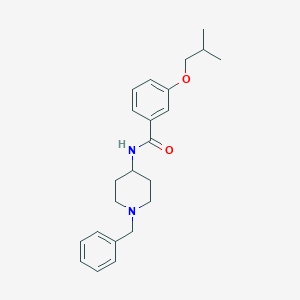![molecular formula C21H24N2O3 B240784 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B240784.png)
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK.
Wirkmechanismus
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide selectively inhibits the activity of BTK by binding to its active site. BTK is a crucial component of the B cell receptor signaling pathway, which is essential for the activation and proliferation of B cells. Inhibition of BTK activity prevents the activation of B cells, leading to a reduction in inflammation and suppression of cancer cell growth.
Biochemical and Physiological Effects:
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models of autoimmune diseases and inflammatory disorders. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have minimal toxicity in animal models, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments include its high purity, selectivity, and potency. This compound can be synthesized in large quantities, making it readily available for scientific research. However, there are limitations to using this compound in lab experiments, including its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the study of 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One potential direction is the development of more potent and selective BTK inhibitors based on the structure of this compound. Another direction is the evaluation of this compound in clinical trials for the treatment of autoimmune diseases and cancer. Additionally, further studies are needed to understand the potential off-target effects of this compound and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a promising compound for the treatment of autoimmune diseases and cancer. Its selective inhibition of BTK activity has shown significant anti-inflammatory and anti-cancer effects in preclinical studies. Further research is needed to optimize this compound for clinical use and to evaluate its potential in clinical trials.
Synthesemethoden
The synthesis of 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been described in detail in scientific literature. This compound can be synthesized in large quantities with high purity, making it a suitable candidate for scientific research.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, autoimmune diseases, and inflammatory disorders. This compound has been shown to inhibit the activity of BTK, a protein kinase that plays a crucial role in the activation of B cells and other immune cells. Inhibition of BTK activity has been shown to reduce inflammation and prevent the proliferation of cancer cells.
Eigenschaften
Produktname |
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide |
|---|---|
Molekularformel |
C21H24N2O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2-methoxy-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C21H24N2O3/c1-15-11-13-23(14-12-15)21(25)16-7-9-17(10-8-16)22-20(24)18-5-3-4-6-19(18)26-2/h3-10,15H,11-14H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
DUHWOGMOYFKVKR-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Kanonische SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240701.png)
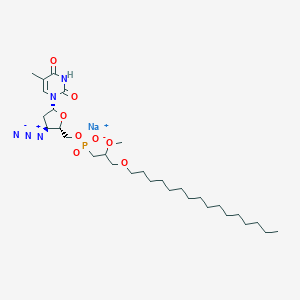
![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoic acid](/img/structure/B240720.png)
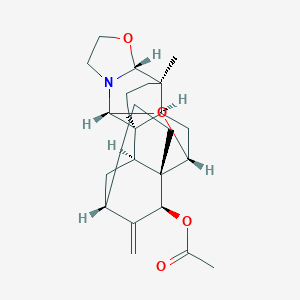
![4-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240737.png)
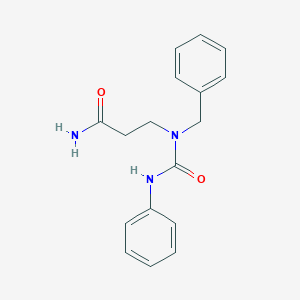
![2-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B240750.png)
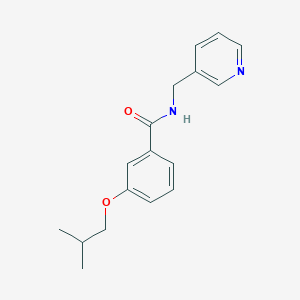
![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)
![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)
![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)
